Zymostenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biological Functions of Zymostenol

This compound plays a crucial role as a precursor in the cholesterol biosynthesis pathway. It is produced from lanosterol through a series of enzymatic reactions and serves as a substrate for further conversion to cholesterol. The importance of this compound extends beyond mere biosynthesis; it is implicated in several biological functions:

- Regulation of Membrane Dynamics : this compound and other sterols are vital for maintaining membrane integrity and fluidity, influencing cellular signaling pathways and protein interactions .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially suppressing protein aggregation associated with neurodegenerative diseases .

- Modulation of Immune Responses : Sterols, including this compound, are known to modulate immune function, which can be critical in inflammatory responses .

Smith-Lemli-Opitz Syndrome (SLOS)

This compound has been studied extensively in the context of Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder characterized by impaired cholesterol synthesis. Patients with SLOS exhibit elevated levels of 7-dehydrocholesterol (7-DHC) and reduced cholesterol levels, leading to various developmental issues.

- Biomarker Potential : Studies have shown that this compound levels correlate with the severity of SLOS, suggesting its potential as a biomarker for disease prognosis .

- Therapeutic Insights : Antioxidant supplementation has been shown to ameliorate some molecular deficits associated with SLOS, indicating that this compound's role in cholesterol metabolism may be critical for developing therapeutic strategies .

Cholesterol Metabolism Research

This compound is pivotal in understanding cholesterol metabolism. Its isolation and characterization have led to significant insights into sterol biosynthesis pathways:

- Isolation Techniques : A simple method for isolating high-purity this compound from baker's yeast has been developed, facilitating further research into its biochemical properties and applications .

- Metabolic Pathway Studies : Research utilizing this compound has elucidated the Kandutsch-Russell pathway of cholesterol biosynthesis, enhancing our understanding of sterol metabolism across different organisms .

Experimental Applications

This compound's role as an agonist for retinoic acid receptor-related orphan receptor γ (RORγ) opens avenues for research into its effects on gene expression and cellular differentiation. This receptor is involved in various physiological processes, including immune regulation and inflammation .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Membrane Dynamics | Maintains cell membrane integrity and fluidity; influences signaling pathways |

| Neuroprotection | Potential to suppress protein aggregation; implications for neurodegenerative diseases |

| Immune Modulation | Modulates immune responses; critical in inflammation |

| Biomarker for SLOS | Correlates with disease severity; potential for use in clinical diagnostics |

| Cholesterol Metabolism Research | Key intermediate in cholesterol biosynthesis; aids in understanding metabolic pathways |

| RORγ Agonist | Influences gene expression; potential therapeutic target for immune-related conditions |

Mecanismo De Acción

Zymostenol ejerce sus efectos al actuar como un precursor en la vía de biosíntesis del colesterolEsta conversión es un paso crucial en la producción de colesterol, que es esencial para mantener la estructura de la membrana, la señalización celular y la síntesis de hormonas esteroides y ácidos biliares .

Análisis Bioquímico

Biochemical Properties

Zymostenol is a biosynthetic precursor of cholesterol in the Kandutsch-Russell pathway . It differs from cholesterol in the position and number of double bonds . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum . The enzymes involved in this process include sterol Δ7-Δ8 isomerase .

Cellular Effects

This compound has been shown to influence cell differentiation and autophagy . It accumulates in cells following administration of microsomal antiestrogen-binding site (AEBS) ligands, such as tamoxifen, which are associated with cell differentiation and a protective type of autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cholesterol in the endoplasmic reticulum . This process is catalyzed by the enzyme sterol Δ7-Δ8 isomerase . The conversion of this compound into cholesterol is a crucial step in the cholesterol biosynthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to influence membrane organization and dynamics in fluid and gel phase membranes . The effect of this compound on these properties is similar to that of cholesterol and its other biosynthetic precursor, lathosterol .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, specifically the Kandutsch-Russell pathway . It is converted into cholesterol in the endoplasmic reticulum, a process that involves the enzyme sterol Δ7-Δ8 isomerase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .

Subcellular Localization

This compound is localized in the endoplasmic reticulum where it is converted into cholesterol . The movement of this compound across the cytosol to the plasma membrane is faster than that of cholesterol, indicating a unique subcellular localization and movement pattern for this compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Zymostenol puede sintetizarse a través de la reducción de zymosterol, otro intermedio en la vía de biosíntesis del colesterol. El proceso de reducción generalmente implica el uso de agentes reductores como borohidruro de sodio o hidruro de litio y aluminio en condiciones controladas .

Métodos de Producción Industrial

La producción industrial de this compound implica la fermentación de levadura u otros microorganismos que están genéticamente modificados para sobreproducir intermediarios esterol. El proceso de fermentación es seguido por pasos de extracción y purificación para aislar this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones

Zymostenol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar zymosterol.

Reducción: this compound puede reducirse para formar lathosterol.

Isomerización: This compound puede isomerizarse para formar otros intermediarios esterol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como borohidruro de sodio e hidruro de litio y aluminio se utilizan comúnmente.

Isomerización: Las reacciones de isomerización a menudo requieren enzimas o catalizadores específicos en condiciones controladas.

Productos Principales

Oxidación: Zymosterol

Reducción: Lathosterol

Isomerización: Varios intermediarios esterol

Comparación Con Compuestos Similares

Compuestos Similares

Zymosterol: Otro intermedio en la vía de biosíntesis del colesterol, que difiere de zymostenol en la posición de los dobles enlaces.

Lathosterol: Un producto descendente de this compound en la vía de biosíntesis del colesterol.

Lanosterol: El primer intermedio esterol en la vía de biosíntesis del colesterol

Unicidad

This compound es único debido a su papel específico en la vía de biosíntesis del colesterol y sus propiedades estructurales. A diferencia de otros intermediarios esterol, this compound tiene una posición y un número distintos de dobles enlaces, lo que influye en su reactividad y función en el proceso de biosíntesis .

Actividad Biológica

Zymostenol, a sterol intermediate in the cholesterol biosynthesis pathway, has garnered attention for its biological activities and implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on membrane properties, and potential clinical relevance.

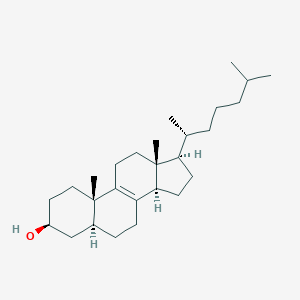

This compound (C27H46O) is a synthetic compound with a molecular weight of 386.66 g/mol. It is characterized by its solubility in organic solvents such as chloroform, tetrahydrofuran (THF), and benzene, and is typically stored at -20°C for stability. Its purity is reported to be greater than 95% as determined by NMR spectroscopy .

| Property | Value |

|---|---|

| Chemical Formula | C27H46O |

| Molecular Weight | 386.66 g/mol |

| Purity | >95% (NMR) |

| Solubility | CHCl3, THF, Benzene |

| Storage | -20°C |

Metabolic Pathways

This compound serves as a precursor to both cholesterol and ergosterol. In human fibroblasts, this compound is rapidly converted to cholesterol primarily in the rough endoplasmic reticulum (ER). Research indicates that this compound moves quickly to the plasma membrane with a half-time of approximately 9 minutes, which is notably faster than cholesterol . This rapid turnover suggests an active role in maintaining membrane integrity and fluidity.

Key Findings:

- Conversion Rate : this compound is converted to cholesterol at a significant rate, with half of the newly synthesized cholesterol returning to the plasma membrane within 30 minutes of this compound uptake.

- Subcellular Distribution : this compound accumulates in a sterol-rich intracellular membrane before reaching the plasma membrane, indicating a complex internal trafficking mechanism .

Membrane Properties

This compound's ability to influence membrane dynamics has been studied extensively. Unlike cholesterol and ergosterol, this compound does not induce liquid-ordered phase formation in lipid membranes, which limits its capacity to modulate passive membrane permeability . This characteristic may affect cellular signaling and interactions with other membrane components.

Comparative Analysis of Sterols

| Sterol | Liquid-Ordered Phase Formation | Membrane Permeability Modulation |

|---|---|---|

| This compound | No | Marginal |

| Cholesterol | Yes | High |

| Ergosterol | Yes | Moderate |

Clinical Relevance

This compound's role in cholesterol biosynthesis links it to various metabolic disorders. For instance, in Smith-Lemli-Opitz syndrome (SLOS), characterized by impaired cholesterol synthesis due to mutations in the Dhcr7 gene, this compound levels can be altered. This syndrome highlights the importance of sterols in developmental processes and cellular health .

Case Studies

- Smith-Lemli-Opitz Syndrome : Patients exhibit elevated levels of 7-dehydrocholesterol (7-DHC), a direct precursor of this compound. The accumulation of 7-DHC-derived oxysterols has been shown to reduce cell viability and induce differentiation in neuronal cells .

- Antioxidant Treatments : In SLOS models, antioxidant treatments have been observed to reduce harmful oxysterols derived from 7-DHC, suggesting that managing sterol levels could mitigate some pathological effects associated with this compound metabolism .

Propiedades

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETLKNDKQOXZRP-XTGBIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205162 | |

| Record name | Zymostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholest-8-en-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-97-2 | |

| Record name | Δ8-Cholestenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zymostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZYMOSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholest-8-en-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.